(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol
Description
(1R,1''R)-3,3''-[Oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol (CAS: 265116-85-6) is a chiral binaphthol derivative featuring a rigid 1,1'-binaphthalene backbone with hydroxyl groups at the 2,2'-positions and oxybis(methylene) (-O-CH₂-O-) bridges connecting the 3,3''-positions . The (1R,1''R) configuration establishes axial chirality, critical for asymmetric catalysis and chiral recognition. The oxygen bridges enhance structural rigidity and influence electronic properties, distinguishing it from conventional BINOL (1,1'-bi-2-naphthol) derivatives .
Properties
IUPAC Name |
3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O5/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44/h1-22,43-46H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFMCDREAEXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol typically involves the coupling of two naphthalene units through an oxybis(methylene) linker. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Toluene
Temperature: 80-100°C
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of binaphthyl ketones.
Reduction: Formation of binaphthyl diols.
Substitution: Formation of nitro or halogenated binaphthyl derivatives.
Scientific Research Applications
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of chiral materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism by which (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol exerts its effects is primarily through its chiral properties. The compound can induce chirality in reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include:
Chiral Induction: The compound interacts with substrates to induce chirality, leading to the formation of enantiomerically enriched products.
Catalysis: Acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, substituent effects, and applications of the target compound with analogous BINOL derivatives:
Key Comparative Analysis
Electronic Properties
- This property is advantageous in metal coordination for catalysis .
- Trifluoromethyl Groups (CAS: 791616-58-5): Strong electron-withdrawing -CF₃ groups increase hydroxyl acidity significantly, making this derivative suitable for Brønsted acid catalysis in polar media .
- Methoxyphenyl Groups (CAS: 756491-51-7): Electron-donating methoxy groups reduce hydroxyl acidity, favoring applications in neutral or basic catalytic environments .
Steric Effects
- Biphenyl and Triisopropylphenyl Derivatives (CAS: 215433-52-6, 247123-09-7): Bulky substituents create high steric hindrance, enforcing precise spatial control in asymmetric catalysis. For example, the triisopropylphenyl derivative is used in reactions requiring extreme enantioselectivity .
- tert-Butylphenyl Groups (CAS: 851615-06-0): These groups balance moderate bulk with stability, often employed in Suzuki couplings or cross-coupling reactions .
Biological Activity
The compound (1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol , also known by its CAS number 265116-85-6, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 614.70 g/mol. It features a binaphthalene backbone with hydroxyl groups that contribute to its reactivity and potential biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₃₀O₅ |
| Molecular Weight | 614.70 g/mol |
| Purity | 95% (99% ee) |
| CAS Number | 265116-85-6 |
Antioxidant Properties
Research indicates that compounds with binaphthalene structures often exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study demonstrated that derivatives of binaphthalene can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage associated with various diseases .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and death .
Case Study: Breast Cancer Cells
In a specific study on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study noted that at higher concentrations, there was a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro tests indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest that it may protect neuronal cells from damage induced by neurotoxins. Mechanistic studies indicate that it may enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and reduce inflammation in neuronal tissues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-binaphthalene]-2,2'-diol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The compound can be synthesized via oxidative coupling of naphthol derivatives using copper catalysts. For example, Cu-TMEDA (tetramethylethylenediamine) in dichloromethane facilitates the formation of the oxybis(methylene) bridge under mild conditions . Reaction parameters such as solvent polarity (e.g., CH₂Cl₂ vs. PhNO₂), temperature (room temperature vs. reflux), and catalyst loading significantly impact yield (reported 60–85%) and enantiomeric excess (ee >95% when using chiral auxiliaries). Evidence from analogous binaphthol syntheses suggests that slow addition of oxidizing agents (e.g., O₂) minimizes side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic signals include the hydroxyl protons (δ 5.2–5.8 ppm, broad singlet) and methylene bridge protons (δ 4.1–4.5 ppm, AB quartet, J = 12–15 Hz). Aromatic protons exhibit splitting patterns consistent with binaphthalene symmetry .
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol (90:10) resolves enantiomers (retention times: 12–18 min), enabling ee determination .
- MS (ESI-TOF) : Molecular ion peaks at m/z 486.2 [M+H]⁺ confirm molecular weight .
Advanced Research Questions
Q. How does the oxybis(methylene) bridge in this compound influence its performance as a chiral ligand in asymmetric catalysis compared to traditional BINOL derivatives?
- Methodological Answer : The oxybis(methylene) bridge introduces conformational rigidity and electron-withdrawing effects, enhancing enantioselectivity in reactions like gold(I)-catalyzed cycloadditions. Compared to BINOL, this ligand exhibits improved steric shielding around the catalytic site, as demonstrated by higher ee values (e.g., 98% vs. 85% in helicene synthesis) . Computational studies (DFT) reveal that the bridge reduces rotational freedom, stabilizing transition states through π-π interactions .
Q. What strategies can resolve contradictions between computational predictions and experimental outcomes in reactions catalyzed by this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or overlooked non-covalent interactions. For example:
- Solvent Polarity : DFT models may underestimate solvation effects. Experimental validation in toluene vs. THF shows up to 20% variance in ee due to hydrogen bonding .
- Counterion Effects : Pairing the ligand with non-coordinating anions (e.g., BArF₄⁻) improves agreement between predicted and observed selectivities in Au(I) catalysis .
- In-situ Characterization : Variable-temperature NMR monitors ligand-metal coordination dynamics, identifying transient intermediates not modeled computationally .
Q. How can the electronic environment of this ligand be modified to enhance catalytic efficiency in enantioselective transformations?
- Methodological Answer :
- Electron-Donating Substituents : Introducing methoxy groups at the 6,6' positions increases electron density at the hydroxyl groups, improving coordination to soft metals (e.g., Au⁺) and accelerating reaction rates by 30% .
- Steric Tuning : Bulky substituents (e.g., 2,4,6-trimethylphenyl) at the 3,3' positions enhance enantioselectivity in Diels-Alder reactions (ee >99%) by blocking undesired transition states .
- Dynamic Kinetic Resolution : Combining the ligand with a secondary catalyst (e.g., Pd(0)) enables simultaneous control of reactivity and selectivity in tandem reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
